4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
The compound “4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 3-chlorophenyl group, a methoxymethyl group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole ring, the 3-chlorophenyl group, the methoxymethyl group, and the amine group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazole ring, for example, is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The amine group can act as a base or nucleophile in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic pyrazole and phenyl rings could affect its solubility, melting point, boiling point, and other properties .Mechanism of Action
Target of Action
Similar compounds have been shown to interact with protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .
Mode of Action
This interaction could potentially alter the activity of the targeted proteins, affecting cellular processes .
Biochemical Pathways
Given the potential targets of this compound, it may influence pathways related to protein prenylation, a process involved in protein-protein interactions and cellular localization .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential targets, it may influence protein function and cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Chloro-phenyl)-5-methoxymethyl-2H-pyrazol-3-ylamine hydrochloride. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and interaction with its targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(3-chlorophenyl)-5-(methoxymethyl)-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c1-16-6-9-10(11(13)15-14-9)7-3-2-4-8(12)5-7;/h2-5H,6H2,1H3,(H3,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFKUDFNQCIWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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